(R)-trichostatic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Histone Deacetylase (HDAC) Inhibition:

(R)-trichostatic acid acts as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histones, proteins that package DNA in eukaryotic cells. This removal affects gene expression and various cellular processes. (R)-trichostatic acid, by inhibiting HDACs, can increase histone acetylation, potentially impacting gene expression and cellular functions.

Studies suggest that (R)-trichostatic acid, along with other HDAC inhibitors, may have potential in cancer research. The altered gene expression caused by HDAC inhibition might influence cancer cell growth, differentiation, and survival. However, further research is needed to fully understand its therapeutic potential and develop effective strategies.

Cellular Differentiation and Development:

(R)-trichostatic acid has been investigated for its role in cellular differentiation and development. Studies indicate that it can induce differentiation in various cell types, potentially influencing their development and function.

For example, research suggests that (R)-trichostatic acid might promote the differentiation of stem cells into specific cell types, potentially holding promise for regenerative medicine applications. However, further exploration is necessary to understand its precise mechanisms and potential therapeutic applications.

Other Potential Applications:

(R)-trichostatic acid is also being explored for its potential roles in other areas of scientific research, including:

- Neurodegenerative diseases: Studies suggest that (R)-trichostatic acid might have neuroprotective effects and could be investigated for its potential role in neurodegenerative diseases like Alzheimer's and Parkinson's.

- Parasitic infections: Research indicates that (R)-trichostatic acid might exhibit antiparasitic activity, potentially offering avenues for exploring new antiparasitic drugs.

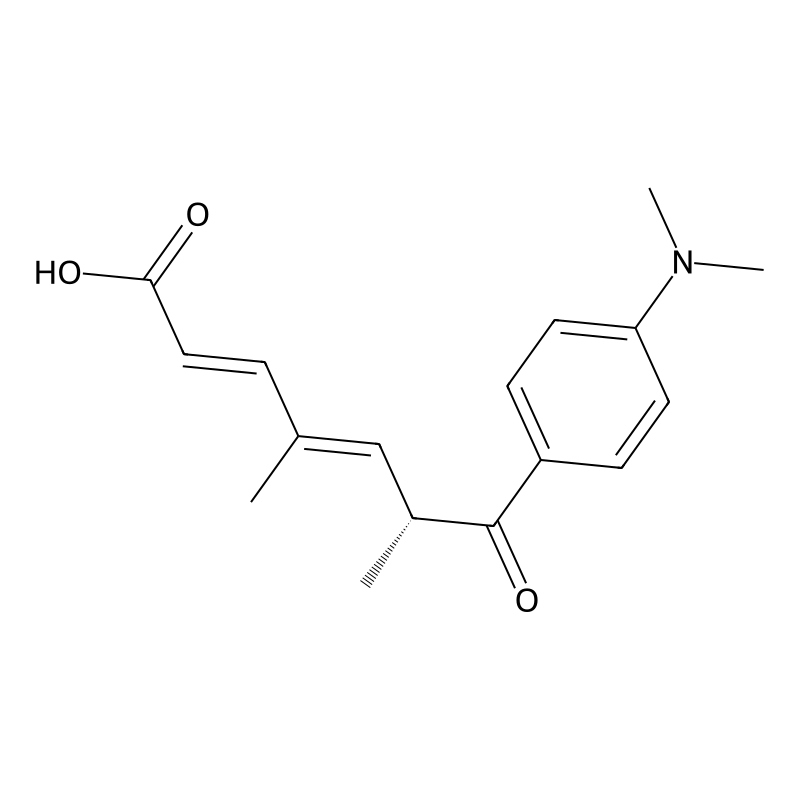

(R)-trichostatic acid is a chiral compound that belongs to the class of hydroxamic acids, primarily known for its role as a potent inhibitor of histone deacetylases. This compound is derived from trichostatin A, which is produced by the bacterium Streptomyces hygroscopicus. The structural formula of (R)-trichostatic acid includes a hydroxamic functional group, which contributes to its biological activity and chemical reactivity.

The primary function of (R)-trichostatic acid lies in its ability to inhibit histone deacetylases (HDACs). HDACs remove acetyl groups from histone proteins, which condenses chromatin and restricts gene expression. (R)-Trichostatic acid, through its hydroxamate group, binds to the catalytic domain of HDACs, preventing them from deacetylating histones. This leads to increased histone acetylation, chromatin relaxation, and enhanced gene expression [].

- Skin and Eye Irritation: TSA can cause skin and eye irritation upon contact.

- Limited Data: More research is needed to fully understand the safety profile of (R)-trichostatic acid.

- Oxidation: The compound can be oxidized to form corresponding ketones.

- Esterification: It can react with alcohols to form esters.

- Reactions with Amines: (R)-trichostatic acid can be converted into amides through reaction with amines, a process that is often used in medicinal chemistry to modify pharmacological properties .

(R)-trichostatic acid exhibits significant biological activity, particularly in the context of cancer research. It functions as a reversible inhibitor of histone deacetylases, which play a crucial role in the regulation of gene expression. By inhibiting these enzymes, (R)-trichostatic acid promotes the acetylation of histones, leading to increased transcriptional activity of tumor suppressor genes and decreased expression of oncogenes. This mechanism underlies its potential use in cancer therapy and as a differentiation agent in various cell types .

The synthesis of (R)-trichostatic acid can be achieved through several methods:

- Oxidative Pathway: Starting from specific precursors such as (E,E)-7-(4'-dimethylaminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoic acid, oxidation processes are employed to yield (R)-trichostatic acid .

- Chiral Synthesis: Utilizing chiral starting materials like methyl (R)- or (S)-3-hydroxy-2-methylbutanoate allows for the production of enantiomerically pure forms of trichostatic acid .

- Grignard Reactions: Involves the reaction of aldehydes with Grignard reagents in non-aqueous solvents under controlled temperatures .

(R)-trichostatic acid has several applications:

- Cancer Research: Its role as a histone deacetylase inhibitor positions it as a candidate for cancer therapeutics.

- Differentiation Inducer: It is used in studies investigating cellular differentiation, particularly in hematopoietic cells.

- Biochemical Research: Utilized as a tool compound to study epigenetic regulation and gene expression mechanisms .

Interaction studies involving (R)-trichostatic acid primarily focus on its binding affinity to histone deacetylases. Research indicates that it competes effectively with other substrates for binding sites on these enzymes, leading to significant alterations in chromatin structure and gene expression profiles. These interactions have been documented through various biochemical assays and structural analyses .

Several compounds share structural or functional similarities with (R)-trichostatic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Trichostatin A | Hydroxamic Acid | Histone deacetylase inhibition | More potent than trichostatic acid |

| Valproic Acid | Short-chain Fatty Acid | Anticonvulsant; also inhibits histone deacetylases | Used primarily for epilepsy treatment |

| Butyrate | Short-chain Fatty Acid | HDAC inhibition; promotes differentiation | Naturally occurring in the gut |

| Phenylbutyrate | Short-chain Fatty Acid | HDAC inhibition; potential therapeutic uses | Better solubility than butyrate |

(R)-trichostatic acid stands out due to its specific chiral configuration and its targeted action on histone deacetylases, making it particularly valuable in epigenetic research and therapeutic applications.

The identification of the complete trichostatin biosynthetic gene cluster was achieved through comprehensive genome scanning of Streptomyces species RM72, a natural producer of trichostatin A and related analogues [1]. The gene cluster organization reveals a sophisticated arrangement of biosynthetic genes that can be functionally categorized into distinct modules responsible for precursor biosynthesis, polyketide assembly, and hydroxamic acid formation.

The successful heterologous expression of the tsnB gene cluster was accomplished using the cosmid vector system pKU465cos in Streptomyces albus G153, demonstrating the autonomous nature of the biosynthetic machinery [1]. The transformant strain S. albus::cos10-4 successfully produced trichostatin A when cultured under appropriate conditions, confirming that the identified gene cluster contains all necessary genetic elements for complete biosynthesis. This heterologous expression system has proven invaluable for functional characterization of individual genes and enzymatic components.

The gene cluster contains three core type I polyketide synthase genes (tsnB1, tsnB2, and tsnB3) that collectively harbor the minimal set of catalytic domains required for polyketide chain assembly [1] [3]. The unusual organization includes a loading module in TsnB1 composed solely of an acyl carrier protein domain, suggesting that starter unit activation involves the CoA ligase encoded by tsnB12. The modular architecture enables precise control over chain elongation through three decarboxylative condensation reactions utilizing two methylmalonyl-CoA and one malonyl-CoA as building blocks.

Additional validation of the gene cluster functionality was demonstrated through heterologous expression in Streptomyces lividans TK64, where successful production of trichostatin derivatives was achieved [4]. The marine-derived Streptomyces species SCSIO 40028 represents another natural producer that has been successfully employed for heterologous expression studies, yielding new trichostatin derivatives including isotrichostatin RK alongside known compounds such as trichostatic acid [4] [5].

Role of Nonribosomal Peptide Synthetases in Precursor Assembly

While the trichostatin biosynthetic pathway primarily employs type I polyketide synthases for core scaffold assembly, the pathway demonstrates fascinating mechanistic parallels to nonribosomal peptide synthetase systems, particularly in the terminal hydroxamic acid formation step. The key enzyme TsnB9 functions as a specialized hydroxyamidotransferase with structural and mechanistic similarities to nonribosomal peptide synthetase components [1] [2].

TsnB9 exhibits 38% sequence identity and 56% sequence similarity to asparagine synthetase (AsnB) of Bacillus subtilis, which belongs to the class II amidotransferase family within the N-terminal nucleophile hydrolase superfamily [1]. This enzyme demonstrates the characteristic bimodular organization typical of nonribosomal peptide synthetases, with distinct N-terminal and C-terminal domains performing complementary catalytic functions. The N-terminal domain functions as a glutaminase, hydrolyzing L-glutamic acid γ-monohydroxamate to release hydroxylamine and glutamic acid. The C-terminal domain subsequently catalyzes the ATP-dependent condensation reaction between the liberated hydroxylamine and the adenylated carboxylic acid group of trichostatic acid.

The substrate specificity of TsnB9 represents a remarkable evolutionary adaptation that distinguishes it from conventional asparagine synthetases. While traditional asparagine synthetases demonstrate broad substrate tolerance and can utilize both glutamine and glutamic acid γ-monohydroxamate, TsnB9 exhibits exceptional specificity for L-glutamic acid γ-monohydroxamate as the amino donor [1]. In vitro enzymatic assays revealed that TsnB9 demonstrates specific activity of 1.0 × 10⁻¹ μmol min⁻¹ mg⁻¹ with L-glutamic acid γ-monohydroxamate compared to only 8.6 × 10⁻⁴ μmol min⁻¹ mg⁻¹ with glutamine, representing a more than 100-fold preference for the hydroxamic acid substrate.

The mechanistic parallels to nonribosomal peptide synthetases extend to the ATP-dependent nature of the condensation reaction catalyzed by TsnB9. The enzyme utilizes adenosine triphosphate to activate the carboxylic acid substrate through adenylation, creating a reactive acyl-adenylate intermediate that subsequently undergoes nucleophilic attack by the hydroxylamine group [1]. This activation mechanism is fundamentally similar to the adenylation reactions catalyzed by adenylation domains in nonribosomal peptide synthetases, although the nucleophile in this case is hydroxylamine rather than a conventional amino acid.

Sequence alignment analysis of TsnB9 with related amidotransferases reveals conservation of critical active site residues, with the notable exception of serine-77, which may contribute to the enzyme's unique substrate specificity [1]. This residue substitution pattern suggests evolutionary pressure toward specialization for hydroxylamine transfer rather than conventional amino acid incorporation, highlighting the sophisticated adaptation of nonribosomal peptide synthetase-like machinery for specialized secondary metabolite biosynthesis.

Enzymatic Mechanisms for Hydroxamic Acid Moiety Formation

The formation of the hydroxamic acid moiety in (R)-trichostatic acid represents one of the most remarkable enzymatic transformations in natural product biosynthesis, involving unprecedented machinery for hydroxylamine transfer. This process requires the coordinated action of three specialized enzymes: TsnB6, TsnB7, and TsnB9, which together accomplish the conversion of L-glutamine to the terminal hydroxamic acid group of trichostatin A [1] [2].

The initial step in hydroxamic acid formation involves the oxidation of L-glutamine to L-glutamic acid γ-monohydroxamate, catalyzed by the novel N-oxygenase TsnB7. This enzyme demonstrates 24% sequence identity to AurF, a member of the ferritin-like superfamily known for catalyzing the four-electron oxidation of para-aminobenzoic acid to para-nitrobenzoic acid in aureothin biosynthesis [1]. However, TsnB7 represents a distinct evolutionary adaptation that catalyzes a two-electron oxidation rather than the four-electron oxidation typical of AurF homologues.

The enzymatic mechanism of TsnB7 requires the essential participation of the helper protein TsnB6, whose precise molecular function remains partially elusive but appears crucial for maintaining the catalytic competency of TsnB7 [1]. In vitro reconstitution experiments demonstrate that TsnB7 produces only negligible amounts of L-glutamic acid γ-monohydroxamate in the absence of TsnB6, while the presence of both proteins results in efficient substrate conversion. The requirement for TsnB6 suggests a role in regenerating or maintaining the diiron(II/II) center of TsnB7, which is essential for the monooxygenase activity.

The cofactor requirements for the TsnB6/TsnB7 system include iron(II) ammonium sulfate, NADH, and phenazine methosulfate, indicating a complex electron transfer mechanism [1]. The phenazine methosulfate likely functions as an artificial electron mediator in the in vitro system, suggesting that natural electron transfer partners exist within the Streptomyces cellular environment. The dependence on NADH as a reducing equivalent donor is consistent with the reductive activation of molecular oxygen required for the hydroxylation reaction.

The terminal step in hydroxamic acid formation involves the unprecedented hydroxylamine transfer reaction catalyzed by TsnB9. This enzyme represents the first identified "hydroxyamidotransferase" in secondary metabolism, catalyzing the direct transfer of hydroxylamine from L-glutamic acid γ-monohydroxamate to the carboxylic acid group of trichostatic acid in an ATP-dependent manner [1]. The reaction proceeds through a proposed mechanism analogous to that of asparagine synthetase, involving initial hydrolysis of the hydroxamic acid substrate followed by condensation with the adenylated acceptor molecule.

The substrate-enzyme interaction involves the formation of a covalent acyl-adenylate intermediate between trichostatic acid and adenosine monophosphate, facilitated by the ATP-dependent adenylation activity of TsnB9 [1]. The nucleophilic attack of hydroxylamine on this activated intermediate results in the formation of the amide bond characteristic of the hydroxamic acid functional group, with concomitant release of adenosine monophosphate. This mechanism ensures the thermodynamically favorable formation of the hydroxamic acid bond while maintaining the fidelity of the transfer reaction.

The specificity of TsnB9 for L-glutamic acid γ-monohydroxamate over conventional amino donors represents a critical adaptation that enables the formation of the bioactive hydroxamic acid moiety [1]. This specificity likely involves specific binding interactions within the glutaminase domain that accommodate the hydroxamic acid functionality while excluding conventional amino acid substrates. The evolutionary development of this specificity represents a key innovation that enables the biosynthesis of hydroxamic acid-containing natural products with potent biological activities.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant